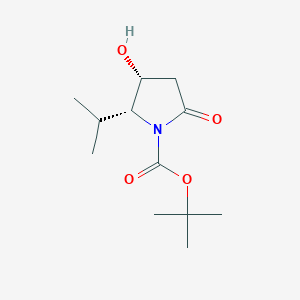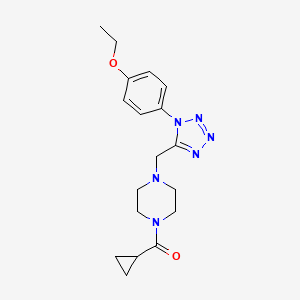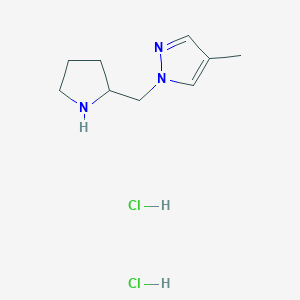![molecular formula C13H13F3N4O2 B2698050 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034374-05-3](/img/structure/B2698050.png)
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, hydrazonoyl halides can be used as reagents for the synthesis of heterocyclic compounds . They can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The triazole ring is a key structural feature, which can manifest substituents around a core scaffold in defined three-dimensional representations .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might react with europium under solvothermal conditions in pyridine to yield a homoleptic framework . It could also undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a triazole ring and a trifluoromethyl group could influence its properties .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial properties. In a study by Zhang et al., novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with comparable efficacy to the first-line antibacterial agent ampicillin .
Anticancer Potential
While specific studies on the compound are limited, related triazolo[4,3-a]pyrazine derivatives have shown cytotoxic activity against cancer cell lines. Further research could explore their potential as anticancer agents .
Antiviral Applications
Although not directly studied for antiviral properties, the broader class of triazolo[4,3-a]pyrazine derivatives has been investigated for antiviral activity. Researchers have explored their potential as anti-HIV-1 agents and other viral targets .
Drug Discovery Programs
Nitrogen-containing heterocycles, including triazolo[4,3-a]pyrazine derivatives, play a crucial role in drug discovery. They serve as basic scaffolds for developing novel drugs, such as antipsychotics (e.g., chlorpromazine), antihypertensives (e.g., captopril), and antituberculosis agents (e.g., isoniazid) .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been extensively applied in antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal agents . Therefore, it’s possible that this compound may also interact with similar targets.
Mode of Action
Similar compounds have shown to interact with their targets and cause changes that result in their respective biological activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological effects, including antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal activities .
Action Environment
Similar compounds have been studied in various environmental conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPIAEYUXMEUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one](/img/structure/B2697970.png)

![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2697974.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2697975.png)

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2697989.png)
